molecular formula C13H15BrN4O B10948013 6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10948013
M. Wt: 323.19 g/mol
InChI Key: MFUQYZZRIFREDX-UHFFFAOYSA-N
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Description

6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexyl group in its structure makes it a unique derivative with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one with cyclohexylamine, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N~2~-CYCLOHEXYLPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the bromine atom and the cyclohexyl group, which confer specific chemical properties and biological activities. These features distinguish it from other similar compounds and make it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C13H15BrN4O

Molecular Weight

323.19 g/mol

IUPAC Name

6-bromo-N-cyclohexylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H15BrN4O/c14-9-7-15-12-6-11(17-18(12)8-9)13(19)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,19)

InChI Key

MFUQYZZRIFREDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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